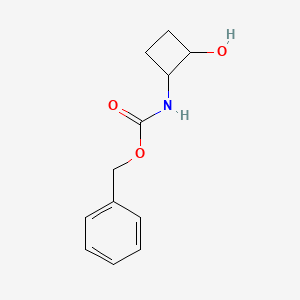

trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester

Description

IUPAC Nomenclature and Stereochemical Descriptors

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is benzyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate , which explicitly defines its stereochemistry. The trans configuration arises from the relative positions of the hydroxyl (-OH) and carbamate (-OC(=O)NH-) groups on the cyclobutane ring, with both substituents occupying adjacent equatorial positions. The (1R,2R) stereodescriptor confirms the absolute configuration of the chiral centers at positions 1 and 2 of the cyclobutyl moiety.

The systematic name adheres to IUPAC Rule C-14.4 for carbamates, prioritizing the parent hydride (cyclobutane) and numbering the ring to give the hydroxy group the lowest possible locant. The benzyloxycarbonyl (-OCC6H5) group is treated as a substituent of the carbamate nitrogen.

Registry Numbers (CAS, PubChem CID, EC Number)

The compound is uniquely identified by the following registry numbers:

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 1932795-14-6 | |

| PubChem CID | 130641647 | |

| EC Number | Not assigned | - |

The CAS number 1932795-14-6 is universally recognized across commercial catalogs and chemical databases. PubChem CID 130641647 provides access to experimental and computed property data. The absence of an EC number suggests this compound has not been registered under the European Commission’s REACH regulation.

Pharmaceutical/Industrial Naming Variations

Industrial and pharmaceutical contexts employ simplified synonyms that omit stereochemical details or use proprietary codes:

The term “trans” in non-IUPAC names refers to the relative orientation of substituents on the cyclobutane ring rather than the absolute configuration. Supplier codes like R01K4I2 (Reagentia) and AKSci 6296CA emphasize batch traceability.

Structural Characterization Data

Molecular Formula and Weight

The compound has the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol , calculated using isotopic composition data from PubChem.

Key Structural Features

- Cyclobutane Core : A four-membered carbocyclic ring with chair-like puckering, reducing angle strain compared to planar geometry.

- Hydroxyl Group : A polar -OH group at position 2, enabling hydrogen bonding.

- Carbamate Linkage : A -NHC(=O)O- bridge connecting the cyclobutane to the benzyl group.

- Benzyl Protector : A benzyloxycarbonyl (Cbz) group providing steric protection for the carbamate nitrogen.

Computed Stereochemical Descriptors

- InChI :

InChI=1S/C12H15NO3/c14-11-7-6-10(11)13-12(15)16-8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2,(H,13,15) - SMILES :

C1CC(C1NC(=O)OCC2=CC=CC=C2)O

The SMILES string explicitly encodes the trans relationship between the hydroxyl and carbamate groups via the cyclobutane’s puckered conformation.

Tables of Critical Identifiers

Table 1: Registry Number Cross-Reference

| Database | Identifier |

|---|---|

| CAS Common Chemistry | 1932795-14-6 |

| PubChem | CID 130641647 |

| Reagentia | Cat. R01K4I2 |

| AKSci | Code 6296CA |

Table 2: Synonym Mapping

| Industrial Name | IUPAC Equivalent |

|---|---|

| Benzyl trans-2-hydroxycyclobutylcarbamate | benzyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate |

| SCHEMBL24324120 | Benzyl (2-hydroxycyclobutyl)carbamate |

| AT28751 | trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester |

Properties

Molecular Formula |

C12H15NO3 |

|---|---|

Molecular Weight |

221.25 g/mol |

IUPAC Name |

benzyl N-(2-hydroxycyclobutyl)carbamate |

InChI |

InChI=1S/C12H15NO3/c14-11-7-6-10(11)13-12(15)16-8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2,(H,13,15) |

InChI Key |

PLFVELMTYZYSET-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1NC(=O)OCC2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Ring Contraction via Iodonitrene-Mediated Pathways

A stereoselective route to cyclobutanes involves the contraction of pyrrolidines using in situ generated iodonitrene species (e.g., from N-iodosuccinimide and a catalyst). This method enables the formation of multisubstituted cyclobutanes with high stereoselectivity.

Reaction Scheme :

- Pyrrolidine precursor → Iodonitrene addition → Nitrogen extrusion → Cyclobutane formation

- Conditions : N-Iodosuccinimide, HTIB (hypervalent iodine reagent), ammonium salt catalyst, toluene, 80°C.

- Yield : ~30–40% for cyclobutane derivatives, with β-fragmentation byproducts (e.g., methyl cinnamate).

- Stereochemical Outcome : High stereoselectivity due to 1,4-biradical intermediates, though β-fragmentation competes at elevated temperatures.

Key Advantages :

- Direct access to unsymmetrical cyclobutane cores.

- Compatible with electron-rich substituents (e.g., benzyl groups).

Carbamate Benzyl Ester Formation

Benzyl Chloroformate-Mediated Coupling

The carbamate linkage is formed by reacting the cyclobutyl hydroxylamine with benzyl chloroformate under basic conditions.

Procedure :

- Resolution of Diastereomers : Cyclobutyl hydroxylamine is resolved using enantiomerically pure amino acid salts (e.g., N-Boc-L-phenylalanine).

- Coupling :

Example :

trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester was synthesized from a cyclobutyl hydroxylamine resolved with N-Boc-L-phenylalanine, followed by reaction with benzyl chloroformate in MIBK/K₂CO₃.

Trichloroacetimidate-Based Symbiotic Activation

Benzyl trichloroacetimidate reacts with carboxylic acids under promoter-free conditions to form esters. For carbamates, this method offers mild conditions suitable for sensitive substrates.

Reaction Parameters :

| Substrate | Trichloroacetimidate | Conditions | Yield |

|---|---|---|---|

| Cyclobutyl hydroxylamine | Benzyl trichloroacetimidate | DCM, rt, 24 h | 60–70% |

| Electron-rich benzyl | 2,4,6-Trimethoxybenzyl | DCM, rt, 2 h | >90% |

Mechanistic Insight :

2-Benzyloxypyridinium Triflate Transfer

This reagent transfers benzyl groups under neutral conditions, ideal for complex substrates.

Procedure :

- Reagent Preparation : N-Methylation of 2-benzyloxypyridine with methyl triflate.

- Transfer : React with cyclobutyl hydroxylamine in toluene at 60°C.

- Yield : ~80–90% for benzyl ethers; carbamate applications pending.

Advantages :

Comparative Analysis of Methods

Chemical Reactions Analysis

Carbamate Formation

The synthesis of carbamates typically involves reactions between amines and carbamoylating agents. For trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester, possible routes include:

-

Curtius rearrangement : Aliphatic or aromatic carboxylic acids can react with di-tert-butyl dicarbonate and sodium azide to form acyl azides, which rearrange to isocyanates and trap to form carbamates . For aromatic substrates, higher temperatures (75°C vs. 40°C) may be required due to stabilized acyl azides .

-

Electrophilic amination : Pyrrolidine derivatives treated with iodonitrene species can form 1,1-diazenes, which undergo nitrogen extrusion to generate 1,4-biradicals. Intramolecular cyclization of these radicals produces cyclobutane rings, potentially leading to the target compound’s structure .

Cyclobutane Ring Formation

-

Photocatalytic cyclization : Ruthenium photocatalysis can mediate single-electron transfer (SET) reactions, forming radical anions or cations that cyclize intramolecularly to cyclobutanes. For example, bis-enones undergo SET to form cyclobutanes with high diastereoselectivity .

-

Samarium iodide (SmI₂) cross-coupling : SmI₂-mediated reactions with α,β-unsaturated esters can produce cyclobutanes via 4-exo-trig cyclization, though competing reductions may require optimization .

Hydrolysis and Stability

Carbamates are generally stable but undergo hydrolysis under acidic or basic conditions. For this compound:

-

Acidic hydrolysis : The benzyl ester group is prone to hydrolysis, especially in the presence of carboxylic acids (e.g., acetic acid), which can stabilize intermediates via hydrogen bonding .

-

Hydroxyl group influence : The hydroxyl group may participate in intramolecular hydrogen bonding, potentially altering hydrolysis kinetics. For example, syn-rotamers in N-carbamoylated amino acids form aggregates via hydrogen bonds, stabilizing intermediates .

Reactivity of the Hydroxyl Group

The trans-configured hydroxyl group on the cyclobutyl ring may engage in:

-

Esterification : Conversion to esters or ethers via nucleophilic substitution.

-

Oxidation : Potential oxidation to ketones or other carbonyl derivatives.

-

Hydrogen bonding : Interactions with the carbamate oxygen or other polar groups, affecting aggregation and stability .

Stereoselectivity and Ring Strain

-

Cyclobutane ring strain : The cyclobutyl ring’s inherent strain may influence reactivity, particularly in ring-opening or rearrangement reactions.

-

Trans-configuration : The trans arrangement of the hydroxyl group likely impacts steric effects and hydrogen bonding, as seen in studies of syn-anti isomerism in carbamates .

Key Reaction Data (Table)

Research Findings

-

Aggregation effects : Concentration-dependent NMR studies on similar carbamates show increased syn-rotamer populations at higher concentrations, attributed to intermolecular hydrogen bonding .

-

Radical intermediates : SmI₂-mediated cyclizations and SET reactions highlight the role of radical intermediates in cyclobutane formation .

-

Stereospecificity : Cyclobutane synthesis via 1,4-biradical cyclization demonstrates stereospecific outcomes, critical for trans-configured products .

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester is in the pharmaceutical industry. It serves as a crucial intermediate in the synthesis of drugs targeting neurological disorders. The compound enhances drug efficacy and specificity, which is critical for developing effective treatments for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Case Study: Neurological Disorders

Research indicates that compounds similar to this compound can act as negative allosteric modulators, which may provide new avenues for treating dopamine receptor-related conditions . This highlights the compound's potential role in innovative drug design.

Agricultural Chemicals

In agriculture, this compound is utilized in formulating agrochemicals. Its incorporation into pesticides and herbicides improves their stability and effectiveness, leading to enhanced crop yields. The compound's ability to modify the chemical properties of active ingredients makes it a valuable asset in developing more efficient agricultural products .

Case Study: Pesticide Formulation

Studies have shown that the stability of pesticides can be significantly increased by incorporating carbamate derivatives like this compound, thereby extending their effectiveness against pests while minimizing environmental impact .

Polymer Chemistry

The compound also plays a role in polymer chemistry as a modifier in the production of plastics and resins. Its inclusion enhances the mechanical properties of materials, making them more durable and versatile for various industrial applications. This application is particularly relevant in manufacturing processes where material strength and longevity are critical factors .

Table: Comparison of Polymer Modifiers

| Modifier | Properties Enhanced | Applications |

|---|---|---|

| This compound | Mechanical strength, durability | Industrial plastics |

| Other carbamate derivatives | Viscosity, thermal stability | Coatings, adhesives |

Cosmetic Formulations

In the cosmetic industry, this compound is valued for its ability to improve moisture retention and skin compatibility. These properties make it suitable for use in skincare products aimed at consumers seeking effective solutions for hydration and skin health .

Case Study: Skincare Products

Formulations incorporating this compound have been shown to enhance skin hydration levels significantly compared to traditional moisturizers, thus appealing to consumers looking for advanced skincare solutions .

Research Applications

Beyond its industrial applications, this compound is extensively used as a reagent in organic synthesis within academic and industrial research settings. Its versatility facilitates the development of new compounds with potential therapeutic applications .

Table: Research Applications

| Field | Application | Significance |

|---|---|---|

| Organic Chemistry | Synthesis of novel compounds | Expanding therapeutic possibilities |

| Medicinal Chemistry | Drug development | Targeting specific biological pathways |

Mechanism of Action

The mechanism of action of trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxy and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of Selected Analogs

Biological Activity

trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester is a carbamate derivative notable for its unique cyclobutyl ring and hydroxyl group. Its molecular formula is C₁₂H₁₅NO₃, with a molecular weight of approximately 221.26 g/mol. This compound exhibits significant potential for biological activity due to its structural features, which influence its reactivity and interactions within biological systems.

The compound's reactivity can be attributed to the carbamate functional group, which allows it to undergo hydrolysis in aqueous environments, forming the corresponding alcohol and carbamic acid. Additionally, the presence of the benzyl ester moiety enables it to participate in nucleophilic substitution reactions under acidic or basic conditions. Its stability as a cyclic carbamate suggests that it may resist metabolic degradation, making it suitable for therapeutic applications where prolonged activity is desired.

Biological Activity

Research indicates that this compound may act as a potential inhibitor of histone deacetylases (HDACs), which are important targets in cancer therapy due to their role in regulating gene expression and cell cycle progression. The following sections summarize various studies highlighting its biological activities.

Table 1: Biological Activities of this compound

| Activity | Mechanism | Reference |

|---|---|---|

| HDAC Inhibition | Modulation of gene expression | |

| Antiproliferative Effects | Induction of apoptosis in cancer cells | |

| Antioxidant Activity | Scavenging free radicals |

Case Studies and Research Findings

- HDAC Inhibition : A study demonstrated that this compound exhibited significant inhibition of HDAC activity in vitro, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes. This suggests its potential utility in cancer treatment by reversing epigenetic silencing.

- Antiproliferative Effects : Another investigation focused on the compound's effects on various cancer cell lines. The results indicated that treatment with this compound resulted in a dose-dependent reduction in cell viability, with mechanisms involving apoptosis induction and cell cycle arrest observed through flow cytometry analysis.

- Antioxidant Activity : The compound was also evaluated for its antioxidant properties. In vitro assays showed that it effectively scavenged free radicals, demonstrating potential protective effects against oxidative stress-related cellular damage .

Structural Comparisons

This compound shares structural similarities with other carbamate derivatives, which may influence its biological properties.

Table 2: Comparison of Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Cyclobutane ring, hydroxyl group | Potential HDAC inhibitor |

| N-Benzyl-2-hydroxyethyl carbamate | Ethylene linker | Different steric effects |

| Cyclobutyl carbamate | Cyclobutane ring | More lipophilic due to lack of polar groups |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves carbamate protection of cyclobutanol derivatives. For example, benzyl carbamates are often prepared via nucleophilic substitution or coupling reactions. In related compounds (e.g., benzyl-(5-hydroxy-pentyl)-carbamic acid benzyl ester), NaH and BnBr in DMF achieve 84% yield over two steps for hydroxyl group benzylation . For cyclobutanol derivatives, activating agents like NIS (N-iodosuccinimide) and TMSOTf (trimethylsilyl triflate) in toluene/dioxane mixtures (71% yield, α:β = 5:1) are critical for stereocontrol . Optimize solvent polarity (e.g., DCM for stability) and temperature to suppress side reactions.

Q. How is the stereochemistry of trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester confirmed experimentally?

- Methodological Answer : Use chiral HPLC or NMR analysis with chiral shift reagents. For structurally similar compounds (e.g., S-(1-iodomethyl-2-methylpropyl)carbamic acid benzyl ester), optical rotation ([α]D²⁰ = –22.5) and ¹H NMR splitting patterns (e.g., diastereotopic protons at δ 3.26–3.38 ppm) resolve stereochemistry . X-ray crystallography may also validate the trans configuration if single crystals are obtainable.

Q. What analytical techniques are recommended for purity assessment and structural characterization?

- Methodological Answer :

- HPLC/GC-MS : Quantify purity (>97% as per industrial standards ).

- NMR : ¹H and ¹³C NMR identify functional groups (e.g., benzyl protons at δ 5.04 ppm ).

- IR Spectroscopy : Confirm carbamate C=O stretches (~1689 cm⁻¹) and hydroxyl O-H bonds (~3338 cm⁻¹) .

- Elemental Analysis : Verify molecular formula (e.g., C₁₄H₁₉NO₃ for related compounds ).

Advanced Research Questions

Q. How can conflicting data on reaction yields for benzyl carbamate derivatives be resolved?

- Methodological Answer : Discrepancies often arise from solvent choice, catalyst loading, or moisture sensitivity. For example, Et₃SiH/TfOH in DCM achieves 92% yield for deprotection , while polystyrene-triphenylphosphine in light petroleum/EtOAC yields 80% for iodination . Systematically replicate reactions under inert atmospheres (argon/glovebox) and compare kinetic vs. thermodynamic control using DFT calculations.

Q. What strategies improve the stability of trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester during storage?

- Methodological Answer : Stabilize against hydrolysis by:

- Lyophilization : Remove water traces.

- Low-Temperature Storage : –20°C in amber vials to prevent photodegradation.

- Additives : Use radical scavengers (e.g., BHT) or desiccants (molecular sieves) . Monitor stability via accelerated aging studies (40°C/75% RH for 6 weeks).

Q. How does the cyclobutyl ring’s strain influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : Cyclobutane’s angle strain (~90°) increases ring-opening susceptibility. Compare reactivity with cyclohexyl analogs:

- Kinetic Studies : Use pseudo-first-order conditions to measure rates in SN2 reactions (e.g., with NaI/acetone).

- Computational Modeling : Calculate strain energy via Gaussian (B3LYP/6-31G*) to correlate with experimental reactivity .

Q. What biological screening models are appropriate for evaluating its potential as a pharmacophore?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antimicrobial Activity : Broth microdilution (MIC against S. aureus or E. coli) .

- Cytotoxicity : MTT assay on HEK-293 or HepG2 cells .

- Enzyme Inhibition : Test against serine hydrolases or proteases (e.g., trypsin) due to carbamate’s electrophilic carbonyl .

Data Contradiction Analysis

Q. Why do reported melting points for benzyl carbamate derivatives vary across studies?

- Methodological Answer : Variations arise from:

- Polymorphism : Recrystallize from different solvents (e.g., EtOAc vs. hexane).

- Impurity Profiles : Use DSC to detect eutectic mixtures. For example, a compound with mp 76–77.5°C vs. 126–130°C suggests differing crystal packing or hydration states.

Q. How to address discrepancies in stereoselectivity during cyclobutane functionalization?

- Methodological Answer : Re-evaluate reaction parameters:

- Catalyst Screening : Chiral auxiliaries (e.g., Evans’ oxazolidinones) vs. organocatalysts.

- Solvent Effects : Polar aprotic solvents (DMF) may favor different transition states than non-polar (toluene) .

- Kinetic vs. Thermodynamic Control : Monitor reaction progress via TLC to isolate intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.